Cas no 1337675-10-1 (3-(2,4,5-trimethylphenyl)methylpyrrolidine)

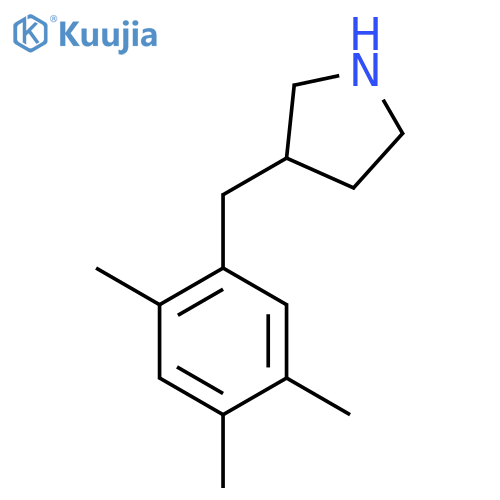

1337675-10-1 structure

商品名:3-(2,4,5-trimethylphenyl)methylpyrrolidine

3-(2,4,5-trimethylphenyl)methylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,4,5-trimethylphenyl)methylpyrrolidine

- EN300-1858382

- 3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine

- 1337675-10-1

-

- インチ: 1S/C14H21N/c1-10-6-12(3)14(7-11(10)2)8-13-4-5-15-9-13/h6-7,13,15H,4-5,8-9H2,1-3H3

- InChIKey: NQHBFQZVWGSGOB-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC2C=C(C)C(C)=CC=2C)C1

計算された属性

- せいみつぶんしりょう: 203.167399674g/mol

- どういたいしつりょう: 203.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12Ų

3-(2,4,5-trimethylphenyl)methylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858382-10g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-0.25g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-0.5g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-2.5g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-1.0g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1858382-5.0g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1858382-0.1g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-0.05g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-1g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1858382-5g |

3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine |

1337675-10-1 | 5g |

$2858.0 | 2023-09-18 |

3-(2,4,5-trimethylphenyl)methylpyrrolidine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1337675-10-1 (3-(2,4,5-trimethylphenyl)methylpyrrolidine) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量